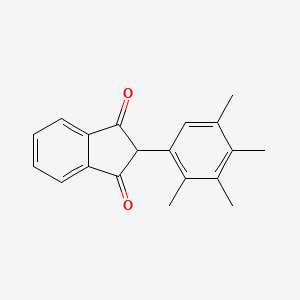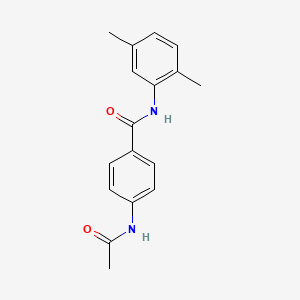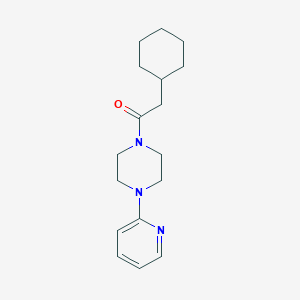
2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione, commonly known as DTT, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. DTT is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reducing agent in biochemical and molecular biology experiments. In
Mechanism of Action
DTT works by breaking the disulfide bonds in proteins, which are important for protein structure and stability. DTT reduces disulfide bonds by donating electrons to the sulfur atoms in the disulfide bonds, which results in the formation of thiol groups. Thiol groups are more stable than disulfide bonds and do not interfere with protein function.
Biochemical and Physiological Effects
DTT has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and reduce inflammation. DTT has also been shown to enhance the activity of certain enzymes, such as alkaline phosphatase and luciferase. Additionally, DTT has been shown to have anti-tumor effects in some cancer cell lines.
Advantages and Limitations for Lab Experiments
DTT has several advantages for lab experiments. It is a highly effective reducing agent that is able to break disulfide bonds in proteins without affecting protein function. It is also relatively inexpensive and easy to obtain. However, DTT has some limitations. It is sensitive to air and moisture, which can cause it to oxidize and lose its reducing ability. Additionally, DTT can interfere with some protein assays, such as assays that rely on the formation of disulfide bonds.
Future Directions
For the use of DTT in scientific research include its potential use as a therapeutic agent for diseases that involve oxidative stress and the development of new drugs that target disulfide bonds in proteins.
Synthesis Methods
DTT is synthesized by the reaction of 2,3,4,5-tetramethylphenylindan-1,3-dione with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure DTT.
Scientific Research Applications
DTT is widely used in scientific research due to its unique properties as a reducing agent. It is commonly used to reduce disulfide bonds in proteins, which is crucial for the study of protein structure and function. DTT is also used in the synthesis of peptides and oligonucleotides, and as a stabilizer for enzymes and antibodies. Furthermore, DTT is used in the preparation of cell extracts for western blotting and other protein analysis techniques.
properties
IUPAC Name |
2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-10-9-16(13(4)12(3)11(10)2)17-18(20)14-7-5-6-8-15(14)19(17)21/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODGDMYLLXYUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)
